Imino-tryptophan

Catalog No.
S581733
CAS No.
M.F
C11H10N2O2
M. Wt
202.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Imino-tryptophan

Product Name

Imino-tryptophan

IUPAC Name

2-imino-3-(1H-indol-3-yl)propanoic acid

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

InChI

InChI=1S/C11H10N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,12-13H,5H2,(H,14,15)

InChI Key

LKYWXXAVLLVJAS-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=N)C(=O)O

Synonyms

indole-3-pyruvic acid imine

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=N)C(=O)O

Description

2-imino-3-(indol-3-yl)propanoic acid is a dehydroamino acid that is tryptophan in which the amino group has been oxidised to the corresponding imine. It has a role as a bacterial metabolite. It is a dehydroamino acid, a ketimine, a tryptophan derivative and a member of indoles. It is a conjugate acid of a 2-imino-3-(indol-3-yl)propanoate. It is a tautomer of an alpha,beta-didehydrotryptophan and a 2-iminio-3-(indol-3-yl)propanoate.
Imino-tryptophan is a natural product found in Chromobacterium violaceum with data available.

Imino-tryptophan, also known as 2-imino-3-(indol-3-yl)propanoic acid, is a derivative of the amino acid tryptophan. It is characterized by the oxidation of the amino group of tryptophan to form an imine group, resulting in a compound with the molecular formula C11H10N2O2C_{11}H_{10}N_{2}O_{2} . This structural modification imparts unique chemical properties and biological activities to imino-tryptophan, distinguishing it from its parent compound.

Typical of imino acids. These reactions often involve nucleophilic attacks at the imine carbon, leading to the formation of new bonds. The compound can engage in:

  • Hydrolysis: Under acidic or basic conditions, imino-tryptophan can revert to tryptophan and other products.
  • Condensation Reactions: It can react with nucleophiles, such as amines or alcohols, to form adducts.
  • Reductive Reactions: Reduction of the imine group can yield the corresponding amine derivative.

These reactions are significant for understanding its reactivity and potential applications in organic synthesis .

The synthesis of imino-tryptophan can be achieved through several methods:

  • Oxidation of Tryptophan: Direct oxidation of tryptophan's amino group using oxidizing agents such as potassium permanganate or hydrogen peroxide can yield imino-tryptophan.
  • Dehydroamino Acid Formation: Imino-tryptophan can also be synthesized via dehydration reactions involving tryptophan derivatives under acidic conditions.
  • Imino-Ene Reactions: Recent studies have explored innovative synthetic routes that utilize imino-ene reactions to create derivatives of tryptophan, including imino-tryptophan .

These methods highlight the versatility and accessibility of imino-tryptophan in synthetic organic chemistry.

Imino-tryptophan has potential applications across various fields:

  • Pharmaceuticals: Due to its structural similarity to tryptophan, it may serve as a lead compound for developing new drugs targeting serotonin pathways or related neurotransmitter systems.
  • Biochemical Research: Its role in enzyme catalysis makes it valuable for studying metabolic pathways involving amino acids.
  • Nutraceuticals: Given its relationship with tryptophan metabolism, it may have applications in dietary supplements aimed at enhancing mood or sleep quality.

Several compounds share structural or functional similarities with imino-tryptophan. Here are some notable examples:

Compound NameStructure SimilarityUnique Features
TryptophanParent compoundPrecursor to serotonin and melatonin; essential amino acid
KynurenineMetabolite of tryptophanInvolved in neuroinflammation and neuroprotection
5-HydroxytryptophanSerotonin precursorDirectly involved in serotonin synthesis
N-MethyltryptamineTryptamine derivativeKnown for psychoactive properties

Imino-tryptophan is unique due to its imine functional group, which alters its reactivity and potential biological effects compared to these similar compounds. This modification may influence how it interacts with biological systems and its utility in therapeutic contexts .

XLogP3

1.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

202.074227566 g/mol

Monoisotopic Mass

202.074227566 g/mol

Heavy Atom Count

15

Wikipedia

Imino-Tryptophan

Dates

Modify: 2024-02-18

Evidence for catalytic intermediates involved in generating the chromopyrrolic acid scaffold of rebeccamycin by RebO and RebD

Tatyana Spolitak, David P Ballou
PMID: 25837855   DOI: 10.1016/j.abb.2015.03.020

Abstract

We provide the first experimental evidence for intermediates being involved in catalysis by RebD in generating the chromopyrrolic acid (CPA) scaffold of rebeccamycin. In the presence of its substrates (indole pyruvate imine - IPAI - and H2O2 both produced by the flavoprotein oxidase RebO that oxidizes tryptophan), RebD reacts as a peroxidase forming two IPAI radicals that recombine as a C-C bond in the CPA. When catalase is included to remove H2O2, CPA can still be formed because the IPAI rapidly reduces RebD, which reacts with O2, utilizing oxidase-peroxidase chemistry to produce CPA. Reduced RebD can also react with H2O2 forming Cpd II directly, which can oxidize IPAI. Stopped-flow spectrophotometric studies demonstrated that during the reaction of RebO and RebD with Trp and oxygen, a species with a red-shifted Soret band at 424.5 nm appeared. This species can react with either guaiacol or ABTS to form ferric RebD, suggesting that it is Cpd II of RebD involved in the formation of CPA. In summary, the studies reveal new and unusual aspects peroxidase and peroxygenase chemistry used by RebD in catalyzing carbon-carbon oxidative coupling reactions that are involved in biosynthesis of indolocarbazoles.


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